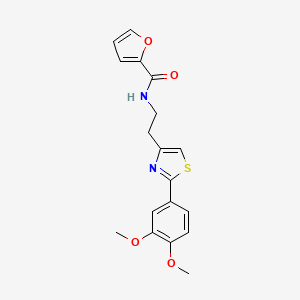

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and a furan-2-carboxamide side chain. These functional groups are commonly associated with bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties in analogous compounds .

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-22-14-6-5-12(10-16(14)23-2)18-20-13(11-25-18)7-8-19-17(21)15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXZDXUAKHMDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The dimethoxyphenyl group is introduced via substitution at the thiazole’s electrophilic position (C-4). This step is driven by the electron-withdrawing effect of the thiazole ring, facilitating nucleophilic attack.

Amide Bond Formation

The coupling of the thiazole-ethyl fragment with furan-2-carboxylic acid involves activation of the carboxylic acid group (e.g., via EDCI) to form an active ester, followed by nucleophilic attack by the amine group .

Anticancer Activity Case Study

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide | HepG2 | 35.01 |

| Doxorubicin (control) | HepG2 | 0.62 |

(Adapted from in vitro studies highlighting the compound’s antiproliferative effects)

Comparative Analysis of Reaction Pathways

| Feature | This Compound | Similar Thiazole Derivatives |

|---|---|---|

| Key Functional Groups | Thiazole, furan, dimethoxyphenyl | Thiazole, phenyl, methyl/ethyl substituents |

| Coupling Method | EDCI/HOBt-mediated amide bond formation | Direct condensation or Suzuki coupling |

| Yield Optimization | Requires careful solvent selection (DMF) | Tolerates polar aprotic solvents (e.g., THF) |

| Biological Focus | Anticancer/antimicrobial | Antioxidant, anti-inflammatory |

Mechanistic Insights

5.1 Role of Dimethoxyphenyl Substituent

The 3,4-dimethoxyphenyl group enhances the compound’s interaction with biological targets, potentially modulating enzyme activity or membrane disruption .

5.2 Reactivity of the Furan Moiety

The furan ring’s electron-rich nature facilitates electrophilic substitution reactions, though its stability under basic conditions requires careful control.

5.3 Amide Bond Stability

The amide linkage between the thiazole and furan moieties is stable under physiological conditions but susceptible to hydrolysis under strong acidic/basic environments.

Industrial Production Considerations

While lab-scale synthesis focuses on purity optimization, industrial production would prioritize:

-

Continuous flow chemistry for scalable thiazole ring formation.

-

Automated coupling systems to improve amide bond yield consistency.

-

Cost-effective solvents (e.g., ethanol instead of DMF) for large-scale reactions .

This compound’s synthesis exemplifies the integration of heterocyclic chemistry and medicinal design, emphasizing the importance of substituent selection and reaction control for achieving desired biological outcomes. Further research should explore structure-activity relationships to enhance its therapeutic potential.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Below are some key applications:

Anticancer Activity

Research indicates that N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide has demonstrated significant anticancer properties:

- Mechanisms of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : It has been shown to induce S-phase arrest, inhibiting the proliferation of cancer cells.

Case Study Data on Anticancer Activity

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

These results suggest that this compound has promising potential as an anticancer agent compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound also shows significant antimicrobial properties against various pathogens:

- Efficacy Against Bacteria :

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.

Mechanistic Insights

The biological activities of this compound can be attributed to its unique structural features:

- Thiazole Ring : Known for its role in enhancing pharmacological properties.

- Methoxy Substituents : These groups may influence the compound's interaction with biological targets.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Features :

Comparison :

- Structural Differences : Rip-B lacks the thiazole and furan moieties present in the target compound, replacing the furan-2-carboxamide with a benzamide group.

- The absence of a thiazole ring reduces molecular rigidity, which could influence conformational stability .

Structural Analog: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

Key Features :

- Molecular Formula : C₁₈H₁₇N₃O₄S

- Molecular Weight : 371.4 g/mol

- Functional Groups: Thiazole, furan-2-carboxamide, 3-methoxybenzylamino substituent.

Comparison :

- Structural Differences: This analog substitutes the 3,4-dimethoxyphenyl group in the target compound with a 3-methoxybenzylamino moiety.

- The benzylamino group introduces a secondary amine, which could facilitate hydrogen bonding in biological targets .

Intermediate: 2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

Key Features :

- Molecular Formula : C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O

- Crystal System: Monoclinic (P21/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490° .

Comparison :

- Structural Differences : This compound is a charged intermediate with a quaternary ammonium center, unlike the neutral target compound.

- Implications: The ionic nature and hydrate formation suggest higher polarity, which may limit membrane permeability compared to the target compound.

Research Implications and Gaps

- Bioactivity : While the target compound’s thiazole and furan motifs are associated with antimicrobial and kinase-inhibitory activities in analogs , direct pharmacological data are absent.

- Synthesis Optimization : The high yield (80%) reported for Rip-B suggests efficient amidation strategies that could be adapted for the target compound’s synthesis.

- Structural Analysis : The crystal data for the intermediate highlight the importance of hydrogen bonding and ionic interactions in stabilizing similar compounds—a property yet unexplored for the target molecule.

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Its complex structure, which includes a furan ring, a thiazole ring, and a dimethoxyphenyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide. The molecular formula is , and it has a molecular weight of 364.43 g/mol. The compound exhibits moderate solubility in organic solvents and is sparingly soluble in water .

Thiazole derivatives, including this compound, are known to interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition : Thiazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival. For instance, they may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

- Antimicrobial Activity : There is evidence suggesting that thiazole derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Antitumor Activity : Research indicates that the presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl group can significantly impact the compound's efficacy .

Antitumor Effects

Several studies have investigated the antitumor effects of thiazole derivatives similar to this compound. For example:

- Cytotoxicity : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A-431), indicating significant cytotoxic potential .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been documented in multiple studies:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Case Studies

- Antitumor Activity in MCF-7 Cells : A study evaluated the effects of thiazole derivatives on MCF-7 breast cancer cells, revealing that certain modifications led to enhanced apoptosis through upregulation of p53 and caspase pathways .

- Synergistic Effects with Antibiotics : In vitro studies have shown that some thiazole derivatives exhibit synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy against resistant strains .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for producing N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Thiazole Ring Formation : Use 3,4-dimethoxyphenyl-substituted thiourea derivatives with α-haloketones in acetonitrile under reflux (1–3 minutes) to generate the thiazole core .

- Amide Coupling : React the thiazole-ethylamine intermediate with furan-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

- Critical Conditions :

Basic: Which spectroscopic and crystallographic techniques are optimal for confirming the structural identity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–7.8 ppm for aromatic protons) and furan carbonyl (δ 165–170 ppm for C=O) .

- Single-Crystal X-ray Diffraction : Resolve the 3D conformation, including dihedral angles between the thiazole and furan moieties (e.g., β = 93.49° in related dimethoxyphenyl structures) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxy groups at m/z 45) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and Candida species, referencing thiazole derivatives' known activity .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or fungal CYP51 via fluorescence-based assays, given structural similarity to chromone-thiazolidinone antifungals .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced: How can the cyclization step in the thiazole synthesis be optimized to enhance yield and purity?

Methodological Answer:

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) to acetonitrile for stabilizing transition states .

- Catalyst Optimization : Introduce iodine (0.5–1.0 eq.) with triethylamine to accelerate cyclization and reduce reaction time .

- Workup Strategies : Use aqueous Na2S2O3 to quench excess iodine and prevent sulfur byproduct contamination .

Advanced: What computational approaches predict the compound’s bioactivity based on its dual pharmacophores?

Methodological Answer:

- Pharmacophore Modeling : Map the thiazole (hydrogen-bond acceptor) and furan carboxamide (hydrophobic domain) to target proteins like fungal lanosterol demethylase .

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB 1M17), prioritizing compounds with <−8.0 kcal/mol binding energy .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with antifungal potency using Hammett σ constants .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .

- Crystallographic Analysis : Validate active conformations via X-ray structures (e.g., P21/c space group symmetry in dimethoxyphenyl derivatives) to rule out structural misassignment .

Advanced: What strategies improve solubility and formulation stability for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/ethanol (70:30) to enhance aqueous solubility while maintaining compound integrity .

- Solid Dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) via spray drying to increase dissolution rates .

- Lyophilization : Prepare freeze-dried powders (2–8°C storage) for long-term stability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Substituent Variation : Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., -CF3) to boost antifungal activity .

- Linker Optimization : Shorten the ethyl spacer between thiazole and furan to reduce conformational flexibility and improve target binding .

- Bioisosteric Replacement : Substitute the furan ring with thiophene to assess impact on metabolic stability .

Advanced: What crystallographic parameters are critical for understanding its interaction with biological targets?

Methodological Answer:

- Unit Cell Dimensions : Analyze monoclinic systems (e.g., a = 21.977 Å, β = 93.49°) to model packing interactions .

- Hydrogen Bonding : Identify key donor-acceptor pairs (e.g., N–H···O=C) stabilizing protein-ligand complexes .

- Torsion Angles : Measure dihedral angles between thiazole and dimethoxyphenyl groups to predict bioactive conformations .

Advanced: How can contradictory cytotoxicity data between 2D and 3D cell models be reconciled?

Methodological Answer:

- 3D Spheroid Assays : Use Matrigel-embedded tumor spheroids to mimic in vivo drug penetration barriers .

- Hypoxia Profiling : Measure HIF-1α expression in 3D models to assess microenvironment-driven resistance .

- Comparative PK/PD Modeling : Integrate 2D IC50 and 3D EC90 data to refine dose predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.